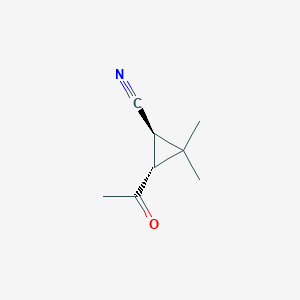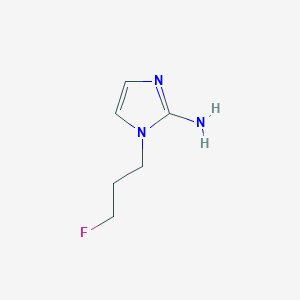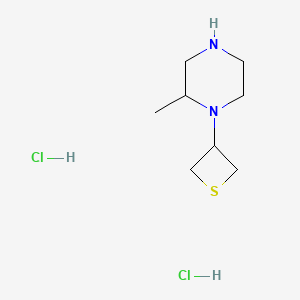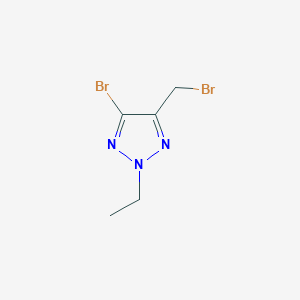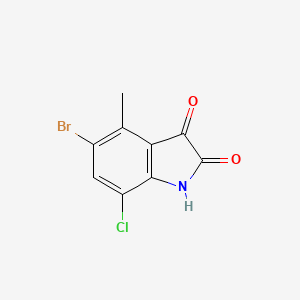
5-Bromo-7-chloro-4-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-chloro-4-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-4-methylindoline-2,3-dione typically involves the bromination and chlorination of 4-methylindoline-2,3-dione. The process begins with the preparation of 4-methylindoline-2,3-dione, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Once 4-methylindoline-2,3-dione is obtained, it undergoes bromination and chlorination. Bromination is usually carried out using bromine or a bromine source like N-bromosuccinimide in an organic solvent such as dichloromethane. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-chloro-4-methylindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The indoline scaffold allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-chloro-4-methylindoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studying the biological activity of indoline derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-chloro-4-methylindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-7-methylindoline-2,3-dione: Similar structure but lacks the chlorine atom.
7-Bromo-4-methylindoline-2,3-dione: Similar structure but lacks the chlorine atom and has a different substitution pattern.
Uniqueness
5-Bromo-7-chloro-4-methylindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C9H5BrClNO2 |
|---|---|
Molekulargewicht |
274.50 g/mol |
IUPAC-Name |
5-bromo-7-chloro-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrClNO2/c1-3-4(10)2-5(11)7-6(3)8(13)9(14)12-7/h2H,1H3,(H,12,13,14) |
InChI-Schlüssel |
RFLPANZRCGWSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


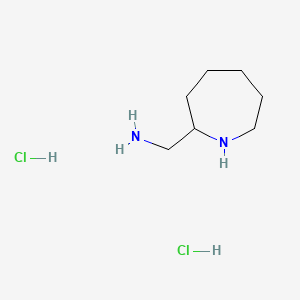
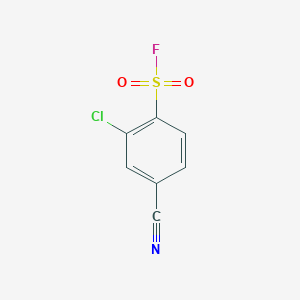
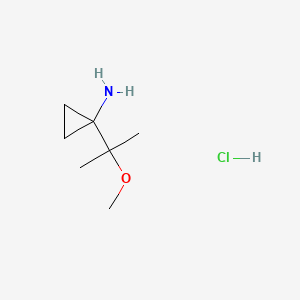

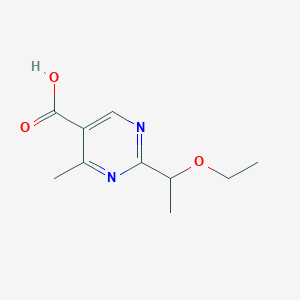
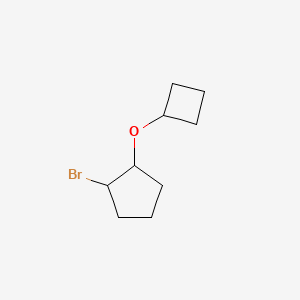
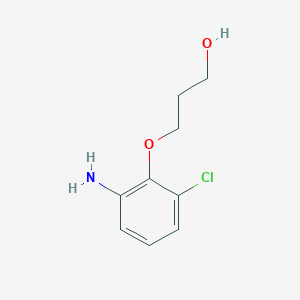
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
